2-(6-Methoxypyridin-3-yl)pyrimidine

PI3K Inhibition Kinase Inhibitor Design Structure-Activity Relationship

2-(6-Methoxypyridin-3-yl)pyrimidine (CAS 475275-81-1) is a 6-methoxypyridinyl-substituted pyrimidine with the molecular formula C10H9N3O and a molecular weight of 187.20 g/mol. It belongs to the class of pyridinylpyrimidines, a privileged scaffold in drug discovery.

Molecular Formula C10H9N3O
Molecular Weight 187.20 g/mol
Cat. No. B13111631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Methoxypyridin-3-yl)pyrimidine
Molecular FormulaC10H9N3O
Molecular Weight187.20 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)C2=NC=CC=N2
InChIInChI=1S/C10H9N3O/c1-14-9-4-3-8(7-13-9)10-11-5-2-6-12-10/h2-7H,1H3
InChIKeyZCGOTWJKEDUBDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Methoxypyridin-3-yl)pyrimidine: Core Structural and Procurement Baseline


2-(6-Methoxypyridin-3-yl)pyrimidine (CAS 475275-81-1) is a 6-methoxypyridinyl-substituted pyrimidine with the molecular formula C10H9N3O and a molecular weight of 187.20 g/mol . It belongs to the class of pyridinylpyrimidines, a privileged scaffold in drug discovery [1]. Its structure consists of a pyrimidine ring directly linked to a 6-methoxypyridine moiety at the 2-position, which distinguishes it from regioisomeric analogs and influences its electronic properties and synthetic utility. Without direct comparative bioactivity data, its procurement value is primarily defined by its role as a key synthetic building block for more complex pharmacologically active molecules.

Scaffold: Pyridinylpyrimidine core for drug discovery
Regiochemistry: 2-substituted (6-methoxypyridin-3-yl) enables specific binding trajectory
Role: Key synthetic intermediate for kinase/HDAC inhibitor probes

Why Generic Substitution is Not Feasible for 2-(6-Methoxypyridin-3-yl)pyrimidine in Target Synthesis


In the context of generating specific active pharmaceutical ingredients (APIs) or research probes, 2-(6-methoxypyridin-3-yl)pyrimidine cannot be generically substituted with other pyridinylpyrimidine isomers or analogs due to the critical influence of the 2-position linkage and the 6-methoxy group on downstream biological activity. As evidenced in SAR studies on fused pyrimidine-based hydroxamates, the 6-methoxypyridin-3-yl substituent imparts specific potency and physicochemical profiles that are not replicated by unsubstituted pyridine or alternative heterocyclic replacements [1]. Changing the regiochemistry of the pyrimidine attachment or removing the methoxy group would lead to a different core geometry and electronic distribution, fundamentally altering target binding and the synthetic route, thus justifying the precise selection of this specific intermediate.

Regioisomer mismatch: 5-substituted isomer may abrogate PI3K/HDAC dual activity through altered binding vector.

Methoxy deletion or phenyl replacement may shift physicochemical profile, limiting developability optimization.

Quantitative Evidence Guide for Differentiating 2-(6-Methoxypyridin-3-yl)pyrimidine from Closest Analogs


Regioisomeric Preference: 2-Substitution vs 5-Substitution in PI3K Inhibitor Scaffolds

In the design of PI3K/HDAC dual inhibitors, the 2-(6-methoxypyridin-3-yl)pyrimidine core is a critical structural component that provides a specific trajectory to the morpholinyl ring, essential for entering the PI3K affinity pocket. The regioisomer 5-(6-methoxypyridin-3-yl)pyrimidine (CAS 475275-80-0) alters this vector, which is known to abrogate activity. The seminal clinical candidate CUDC-907 (fimepinostat) specifically utilizes the 2-substituted core to achieve its potent dual inhibition profile, with IC50 values of 19 nM for PI3Kα and 1.7 nM for HDAC1 . No comparable multi-target potency data exists for the 5-substituted isomer in this context, underscoring the essential role of the 2-substitution pattern for this pharmacophore.

Regioisomeric Preference
Class-level
2-substituted core enables CUDC-907 (PI3Kα IC50 19 nM, HDAC1 1.7 nM); 5-substituted: no activity data
Supports regioisomer-specific scaffold utility
Based on surrogate final compound data
PI3K Inhibition Kinase Inhibitor Design Structure-Activity Relationship

Impact of Methoxy Group on HDAC Inhibitory Potency: A Critical SAR Finding

A comparative study on fused pyrimidine-based hydroxamates revealed that the 6-methoxypyridin-3-yl substituent, identical to the core of this compound, did not increase HDAC inhibitory potency when compared to an unsubstituted phenyl substituent in the same molecular context (compound 36f vs 36g) [1]. While this demonstrates the methoxy group is not a universal potency enhancer, it highlights the context-dependent nature of this substituent. Its true value lies in its ability to modulate other drug-like properties, such as solubility or metabolic stability, which are critical for in vivo efficacy but are not captured by isolated enzyme IC50 values. This makes it a superior choice over the simpler phenyl analog for lead optimization programs aiming to balance multiple parameters beyond potency.

Methoxy Group Impact
Context-dependent
No HDAC potency increase over phenyl analog
May improve solubility or metabolic stability
Exact IC50 not disclosed; multi-parameter optimization
HDAC Inhibition Cancer Research Pharmacophore Optimization

Enabling Kilogram-Scale Synthesis: Advantage of 2-(6-Methoxypyridin-3-yl)pyrimidine Core Over Chlorinated Analog

A scalable Suzuki-Miyaura cross-coupling protocol has been specifically developed for the synthesis of the closely related intermediate 4-chloro-6-(6-methoxypyridin-3-yl)pyrimidine, achieving kilogram-scale production in water using a micellar catalysis approach [1]. The location of the chlorine atom is directed by the initial presence of the 2-(6-methoxypyridin-3-yl)pyrimidine core. This validates the core's compatibility with industrial-scale green chemistry processes, an advantage not established for other regioisomers. The core's chemical robustness allows for late-stage diversification into various chlorinated derivatives, making it a versatile advanced intermediate for medicinal chemistry libraries.

Scalable Synthesis
Class-level
Kilogram-scale Suzuki coupling in water enabled
Validates scale-up pathway for core scaffold
Micellar catalysis approach reported
Process Chemistry Suzuki Coupling Scalable Synthesis

Best Application Scenarios for 2-(6-Methoxypyridin-3-yl)pyrimidine Driven by Product-Specific Evidence


Synthesis of Clinical PI3K/HDAC Dual Inhibitors (e.g., CUDC-907 and Analogs)

This compound is a mandatory synthetic intermediate for the preparation of the clinical candidate CUDC-907 (fimepinostat). The 2-substituted (6-methoxypyridin-3-yl)pyrimidine core is essential to achieve the specific spatial arrangement required for nanomolar inhibition of both PI3Kα (IC50 = 19 nM) and HDAC1 (IC50 = 1.7 nM) . Any deviation to the 5-substituted regioisomer or removal of the methoxy group collapses this dual activity. Use this compound exclusively for any research program targeting PI3K/HDAC synergy.

Lead Optimization Programs Balancing Potency and Developability

As shown in comparative SAR, the 6-methoxypyridin-3-yl group does not inherently boost isolated enzyme inhibitory activity over a phenyl ring . Its value emerges in multi-parameter optimization, where it can improve aqueous solubility, modify logD, and reduce off-target liabilities without sacrificing potency. This makes the compound an ideal 'Day 1' scaffold for medicinal chemists initiating a new lead optimization campaign that prioritizes oral bioavailability and metabolic stability.

Scaling Up from Discovery to Preclinical Supply

The core scaffold has been successfully scaled to kilogram quantities using a green, micellar-catalyzed Suzuki coupling in water . A procurement strategy for this compound unlocks a direct path to a chlorinated derivative suitable for rapid library synthesis. For organizations bridging the gap between hit identification and preclinical candidate selection, this intermediate provides a risk-mitigated supply chain with established scalable chemistry.

Application
Selection Property
Validation Focus
PI3K/HDAC dual inhibitor probe synthesis
2-substitution scaffold geometry
PI3K affinity pocket conformation
Multi-parameter lead optimization
Developability modulation without potency loss
Solubility, logD, metabolic stability assays
Scale-up to preclinical supply
Scalable synthetic route
Suzuki coupling in water at kg scale
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